N-Hexanoyl-L-valine
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Overview
Description
N-Hexanoyl-L-valine is an organic compound with the molecular formula C11H21NO3. It belongs to the class of N-acylated amino acids, specifically derived from L-valine. This compound is characterized by the presence of a hexanoyl group attached to the nitrogen atom of L-valine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexanoyl-L-valine typically involves the acylation of L-valine with hexanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
L-Valine+Hexanoyl Chloride→this compound+HCl
The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound can be achieved through fermentation processes using genetically engineered microorganisms. These microorganisms are designed to produce L-valine, which is then chemically modified to obtain this compound. This method is advantageous due to its scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
N-Hexanoyl-L-valine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The acyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acyl substitution reactions often involve acyl chlorides and bases like pyridine.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Alcohol derivatives.
Substitution: Various N-acylated derivatives depending on the acyl group used.
Scientific Research Applications
N-Hexanoyl-L-valine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Hexanoyl-L-valine involves its interaction with specific molecular targets. In bacterial systems, it acts as a signaling molecule in quorum sensing, binding to receptor proteins and modulating gene expression. This interaction influences various cellular processes, including biofilm formation, virulence, and antibiotic resistance .
Comparison with Similar Compounds
Similar Compounds
N-Hexanoyl-L-homoserine lactone: Another N-acylated amino acid involved in quorum sensing.
N-Octanoyl-L-valine: Similar structure with an octanoyl group instead of a hexanoyl group.
N-Decanoyl-L-valine: Contains a decanoyl group, exhibiting different physicochemical properties.
Uniqueness
N-Hexanoyl-L-valine is unique due to its specific acyl chain length, which influences its solubility, reactivity, and biological activity.
Properties
CAS No. |
35418-21-4 |
---|---|
Molecular Formula |
C11H21NO3 |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
(2S)-2-(hexanoylamino)-3-methylbutanoic acid |
InChI |
InChI=1S/C11H21NO3/c1-4-5-6-7-9(13)12-10(8(2)3)11(14)15/h8,10H,4-7H2,1-3H3,(H,12,13)(H,14,15)/t10-/m0/s1 |
InChI Key |
CIXITHNTRDZSKC-JTQLQIEISA-N |
Isomeric SMILES |
CCCCCC(=O)N[C@@H](C(C)C)C(=O)O |
Canonical SMILES |
CCCCCC(=O)NC(C(C)C)C(=O)O |
Origin of Product |
United States |
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